molecular formula C16H14FN3O2 B2636865 2-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034544-29-9

2-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2636865
CAS No.: 2034544-29-9
M. Wt: 299.305
InChI Key: XLENFBXTFIHFRQ-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H14FN3O2 and its molecular weight is 299.305. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity of Related Chemical Structures

Arylmethylidenefuranones and their reactions with various nucleophiles have been extensively reviewed, illustrating the wide range of compounds that can be synthesized, including amides and heterocyclic compounds (Kamneva, Anis’kova, & Egorova, 2018). This research highlights the synthetic utility of furan derivatives, suggesting that similar methodologies could be applied to synthesize and modify compounds like 2-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide.

Environmental Applications and Concerns

The review on technologies for the removal of dioxins and furans from incinerator flue gas (Mukherjee, Debnath, & Ghosh, 2016) provides context on the environmental impact and management of furan-containing compounds. While this study focuses on environmental pollutants, the chemical behavior and strategies for managing furan derivatives could inform safety and degradation studies for related medicinal compounds.

Bioactive Compounds and Drug Design

Research on bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues (Ostrowski, 2022) explores the importance of furan and thiophene moieties in medicinal chemistry. The substitution of aryl groups with heteroaryl ones, such as furan, can significantly affect biological activity, suggesting that the furan component in the compound of interest might contribute to its bioactivity.

Synthesis of Related Fluorinated Compounds

A practical synthesis of 2-fluoro-4-bromobiphenyl is detailed, providing insights into methodologies for incorporating fluorine into organic molecules (Qiu et al., 2009). This information may be relevant for the synthesis or functionalization of compounds like this compound, highlighting the role of fluorine in modulating chemical and biological properties.

Properties

IUPAC Name

2-fluoro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-13-6-2-1-5-12(13)16(21)18-11-14(15-7-3-10-22-15)20-9-4-8-19-20/h1-10,14H,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLENFBXTFIHFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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